molecular formula C14H24ClNO3 B2870796 1-(Sec-butylamino)-3-(3-methoxyphenoxy)propan-2-ol hydrochloride CAS No. 478614-52-7

1-(Sec-butylamino)-3-(3-methoxyphenoxy)propan-2-ol hydrochloride

Cat. No.: B2870796
CAS No.: 478614-52-7
M. Wt: 289.8
InChI Key: ZKBHADIDMOQLHV-UHFFFAOYSA-N
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Description

1-(Sec-butylamino)-3-(3-methoxyphenoxy)propan-2-ol hydrochloride is a chemical compound with a complex structure, often used in various scientific and industrial applications. This compound is characterized by its unique combination of a sec-butylamino group and a methoxyphenoxy group attached to a propanol backbone. The hydrochloride form enhances its solubility and stability, making it suitable for various applications.

Preparation Methods

The synthesis of 1-(Sec-butylamino)-3-(3-methoxyphenoxy)propan-2-ol hydrochloride typically involves multiple steps:

    Synthetic Routes: The synthesis begins with the preparation of the intermediate compounds. One common route involves the reaction of 3-methoxyphenol with epichlorohydrin to form 3-(3-methoxyphenoxy)propan-2-ol. This intermediate is then reacted with sec-butylamine under controlled conditions to yield the desired product.

    Reaction Conditions: The reactions are usually carried out under anhydrous conditions to prevent hydrolysis. The use of a suitable solvent, such as dichloromethane or toluene, is essential to facilitate the reactions.

    Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent product quality and yield. The final product is often purified using recrystallization or chromatography techniques.

Chemical Reactions Analysis

1-(Sec-butylamino)-3-(3-methoxyphenoxy)propan-2-ol hydrochloride undergoes various chemical reactions:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

    Substitution: Nucleophilic substitution reactions are common, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.

    Common Reagents and Conditions: Typical reagents include acids, bases, and various catalysts to facilitate the reactions. Conditions such as temperature, pressure, and solvent choice are crucial for optimizing the reaction outcomes.

    Major Products: The major products formed depend on the type of reaction. For example, oxidation may yield ketones, while reduction may produce alcohols.

Scientific Research Applications

1-(Sec-butylamino)-3-(3-methoxyphenoxy)propan-2-ol hydrochloride has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for treating various diseases.

    Industry: In industrial settings, it is used in the formulation of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Sec-butylamino)-3-(3-methoxyphenoxy)propan-2-ol hydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, potentially leading to changes in cellular functions and physiological responses.

Comparison with Similar Compounds

1-(Sec-butylamino)-3-(3-methoxyphenoxy)propan-2-ol hydrochloride can be compared with other similar compounds:

    Similar Compounds: Compounds such as 1-(tert-butylamino)-3-(3-methoxyphenoxy)propan-2-ol and 1-(isopropylamino)-3-(3-methoxyphenoxy)propan-2-ol share structural similarities.

    Uniqueness: The presence of the sec-butylamino group in this compound imparts unique chemical and biological properties, distinguishing it from its analogs.

Properties

IUPAC Name

1-(butan-2-ylamino)-3-(3-methoxyphenoxy)propan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO3.ClH/c1-4-11(2)15-9-12(16)10-18-14-7-5-6-13(8-14)17-3;/h5-8,11-12,15-16H,4,9-10H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKBHADIDMOQLHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NCC(COC1=CC=CC(=C1)OC)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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